molecular formula C11H16BrNO6 B11828358 Bromo-PEG2-NHS ester

Bromo-PEG2-NHS ester

Cat. No.: B11828358
M. Wt: 338.15 g/mol
InChI Key: YPQCMIBMAMVCHR-UHFFFAOYSA-N
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Description

Bromo-PEG2-NHS ester: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its ability to join two essential ligands, facilitating the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The typical synthetic route involves the reaction of polyethylene glycol with bromoacetic acid, followed by the activation of the carboxyl group with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide .

Industrial Production Methods: Industrial production of Bromo-PEG2-NHS ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Bromo-PEG2-NHS ester primarily undergoes substitution reactions due to the presence of the bromo group. The N-hydroxysuccinimide ester group also facilitates reactions with primary amines, forming stable amide bonds .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Bromo-PEG2-NHS ester exerts its effects by serving as a linker in PROTACs. The compound facilitates the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC molecule. This complex promotes the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and the specific ligands for the target protein and E3 ubiquitin ligase .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity with nucleophiles and its ability to form stable amide bonds with primary amines. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates .

Properties

Molecular Formula

C11H16BrNO6

Molecular Weight

338.15 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-(2-bromoethoxy)ethoxy]propanoate

InChI

InChI=1S/C11H16BrNO6/c12-4-6-18-8-7-17-5-3-11(16)19-13-9(14)1-2-10(13)15/h1-8H2

InChI Key

YPQCMIBMAMVCHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCBr

Origin of Product

United States

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